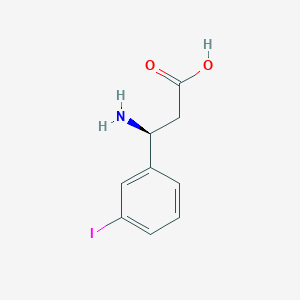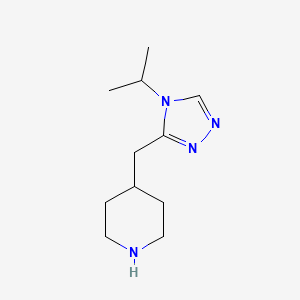
4-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE is a heterocyclic compound that contains both a piperidine ring and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an alkyne and an azide. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenated solvents, catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs, especially those targeting neurological disorders and infections.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle, but with a five-membered ring.
Imidazole: Contains a five-membered ring with two nitrogen atoms, similar to the triazole ring.
Piperazine: Contains a six-membered ring with two nitrogen atoms, similar to piperidine but with different properties.
Uniqueness
4-([4-(PROPAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]METHYL)PIPERIDINE is unique due to the combination of the triazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9(2)15-8-13-14-11(15)7-10-3-5-12-6-4-10/h8-10,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
UMTQWPYRFARFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NN=C1CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)

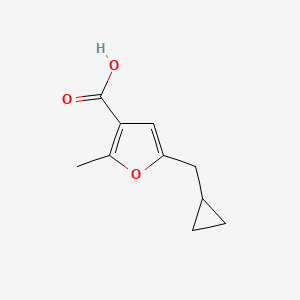
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)

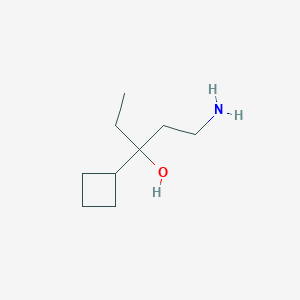

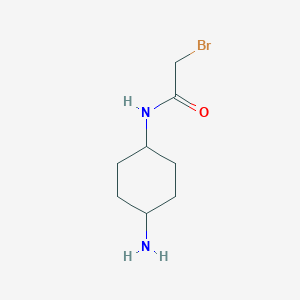
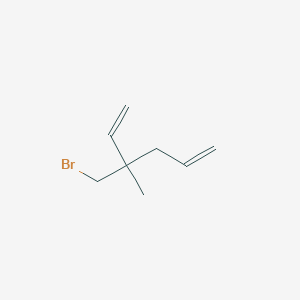
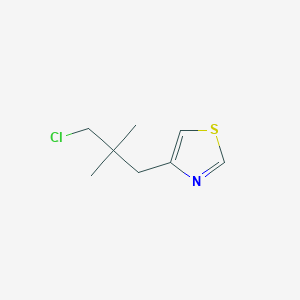
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
